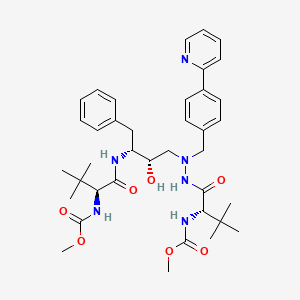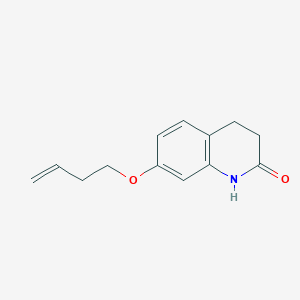
Aripiprazole Impurity 3
描述
Aripiprazole Impurity 3 is a chemical compound that is often encountered as a byproduct in the synthesis of Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, necessitating thorough analysis and control.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole Impurity 3 typically involves the reaction of 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone with various reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and buffers like phosphate buffer at specific pH levels .
Industrial Production Methods: In industrial settings, the production of Aripiprazole and its impurities, including Impurity 3, is carried out using high-performance liquid chromatography (HPLC) methods. These methods ensure the separation and identification of impurities, maintaining the purity of the final pharmaceutical product .
化学反应分析
Types of Reactions: Aripiprazole Impurity 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in the presence of a solvent like methanol.
Substitution: Halogens or alkylating agents, under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which are identified and quantified using advanced analytical techniques like mass spectrometry .
科学研究应用
Aripiprazole Impurity 3 has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with various biological targets.
作用机制
The mechanism of action of Aripiprazole Impurity 3 is not as well-studied as that of Aripiprazole itself. it is believed to interact with similar molecular targets, including dopamine D2 and serotonin 5-HT1A receptors. These interactions may contribute to its potential biological effects, although further research is needed to elucidate the exact pathways involved .
相似化合物的比较
Aripiprazole Impurity F: 7-{4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one.
Aripiprazole Impurity B: 1-(2,3-Dichlorophenyl)piperazine.
Aripiprazole Impurity C: 7-{4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one.
Uniqueness: Aripiprazole Impurity 3 is unique in its specific structural configuration and the particular reactions it undergoes during the synthesis and degradation of Aripiprazole. Its distinct chemical properties and interactions with biological targets set it apart from other impurities, making it a critical component in the comprehensive analysis of Aripiprazole’s safety and efficacy .
属性
IUPAC Name |
7-but-3-enoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZKENBUSFXYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC2=C(CCC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



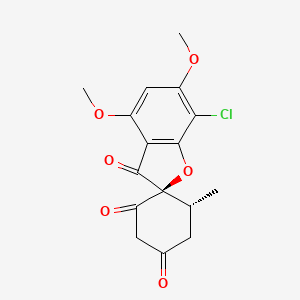
![7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B601507.png)
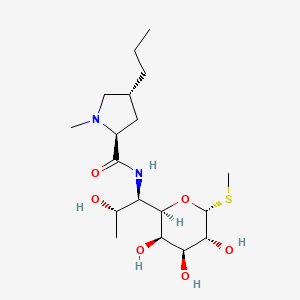
![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)


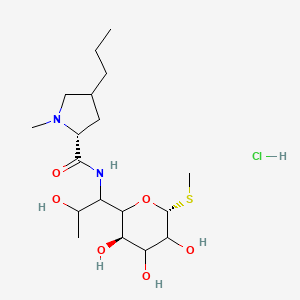
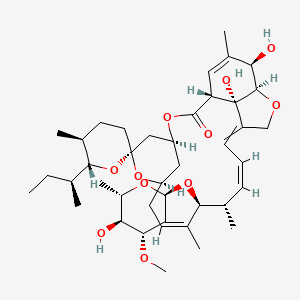
![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)
